Propionaldehyde oxime
Overview
Description
Propionaldehyde oxime, also known as propanal oxime or propionaldoxime, is an organic compound with the molecular formula C3H7NO. It is a derivative of propionaldehyde, where the aldehyde group is converted to an oxime group. This compound is a colorless liquid and is used in various chemical applications due to its reactivity and functional group properties.
Mechanism of Action
Target of Action
Propionaldehyde oxime belongs to the class of organic compounds known as oximes . Oximes are usually generated by the reaction of hydroxylamine with aldehydes . .
Mode of Action
Oximes in general are known for their ability to reactivate the enzyme acetylcholinesterase (ache), which is crucial in nerve function .
Biochemical Pathways
A study has reported the dynamic molecular interconversion of oximes, including this compound . This suggests that this compound may undergo isomerization, which could potentially affect various biochemical pathways.
Result of Action
Oximes in general are renowned for their widespread applications as organophosphate (op) antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives .
Action Environment
A study has reported that the synthesis of oximes from aryl aldehydes was prepared using hydroxylamine hydrochloride and was synthesized at maximum efficiency in mineral water at room temperature . This suggests that the action of this compound may be influenced by environmental factors such as temperature and the presence of mineral water.
Biochemical Analysis
Biochemical Properties
The oxime functional group in Propionaldehyde Oxime is pivotal in chemistry, finding extensive applications in medical science, catalysis, organic functional group transformations, and the recognition of essential and toxic analytes
Cellular Effects
Given the extensive applications of the oxime functional group, it is likely that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to undergo dynamic molecular interconversion . This interconversion, which is characteristic of oxime isomers, can be investigated using gas chromatography combined with FTIR spectroscopy
Metabolic Pathways
Given the pivotal role of the oxime functional group in chemistry, it is likely that this compound interacts with various enzymes or cofactors, and could have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propionaldehyde oxime can be synthesized through the reaction of propionaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous medium at room temperature, resulting in the formation of the oxime.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger production volumes. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Propionaldehyde oxime undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitriles or carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: The oxime group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nitriles and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
Propionaldehyde oxime finds applications in several scientific research fields:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some oxime derivatives are explored for their potential use as therapeutic agents.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Acetaldehyde oxime: Similar structure but derived from acetaldehyde.
Butyraldehyde oxime: Derived from butyraldehyde, with a longer carbon chain.
Benzaldehyde oxime: Derived from benzaldehyde, with an aromatic ring.
Uniqueness
Propionaldehyde oxime is unique due to its specific reactivity and the balance between its hydrophobic and hydrophilic properties. This makes it suitable for various applications where other oximes might not be as effective.
Properties
IUPAC Name |
(NE)-N-propylidenehydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-2-3-4-5/h3,5H,2H2,1H3/b4-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDZZSXEPSSHNC-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=N/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
73.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627-39-4 | |
Record name | Propionaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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